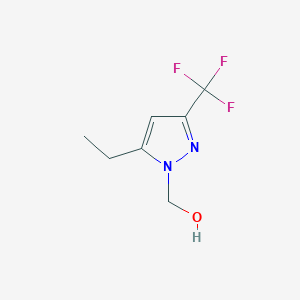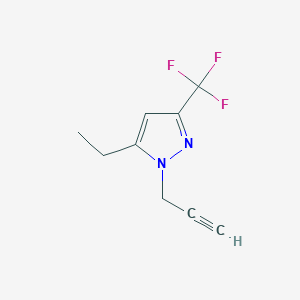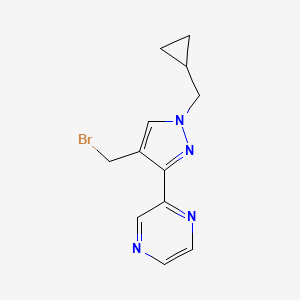
1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
Übersicht
Beschreibung
1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol, also known as 6-chloro-3-(trifluoromethyl)pyrrolidin-4-yl-pyrimidine-1-ol or CPT-1, is a novel small molecule that has been studied for its potential applications in synthetic chemistry and its potential biological activities. CPT-1 has been studied for its ability to act as a catalyst in various chemical reactions, as well as its potential to act as an inhibitor of enzymes involved in various metabolic pathways. CPT-1 has been found to have a variety of biochemical and physiological effects, and has been explored for its potential use in laboratory experiments and drug development.
Wissenschaftliche Forschungsanwendungen
Metabolism and Excretion in Humans
1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol has been investigated for its metabolism, excretion, and pharmacokinetics. In a study, INCB018424, a compound structurally similar to the chemical , demonstrated rapid absorption, with the majority of administered radioactivity recovered in urine and feces, indicating extensive metabolism. The research highlighted the importance of understanding the metabolic pathways and excretion profiles of such compounds, providing insights into their pharmacokinetic behavior in humans (Shilling et al., 2010).
Environmental and Occupational Exposure
Understanding the environmental and occupational exposure to compounds structurally related to this compound has been a focus of research. Studies have examined the presence and effects of similar pesticides and chemicals in various settings. For example, urinary metabolites of organophosphate and pyrethroid pesticides were measured in children, indicating environmental exposure (Bravo et al., 2019). Another study reported on sodium 3,5,6-trichloropyridin-2-ol poisoning among workers, underscoring the occupational hazards associated with chemical exposure and the need for preventive measures (Niu et al., 2014).
Toxicological Studies
Research on the toxicological impact of compounds similar to this compound has been conducted to understand their health implications. For instance, a study on imidacloprid (a neonicotinoid insecticide) in N-Methyl Pyrrolidone highlighted the potential toxicological effects following acute exposure, such as central nervous system depression and gastrointestinal irritation (Wu et al., 2001). This research is crucial for comprehending the safety profiles of related chemicals and for establishing guidelines to mitigate health risks.
Impact on Renal Function
Investigations have also been conducted to understand the interaction of compounds like INCB039110 (structurally similar to this compound) with renal transporters. Such studies have shed light on the effects of these compounds on creatinine renal clearance, providing valuable information about their potential impact on renal function (Zhang et al., 2015).
Eigenschaften
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O/c10-6-3-7(15-5-14-6)16-2-1-8(17,4-16)9(11,12)13/h3,5,17H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNPIOJSXRNPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















